molecular formula C14H18ClNO6S B13453245 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid

Cat. No.: B13453245
M. Wt: 363.8 g/mol
InChI Key: ZFUWZYIIVPPXJY-NSHDSACASA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorosulfonyl-substituted phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chlorosulfonyl group onto the phenyl ring. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step and chlorosulfonic acid for the sulfonylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid is primarily related to its ability to interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the Boc-protected amino group can be selectively deprotected under mild conditions, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.

    (2S)-2-amino-3-[4-(chlorosulfonyl)phenyl]propanoic acid: Does not have the Boc protecting group, which can limit its stability and versatility in synthesis.

Uniqueness

The presence of both the Boc protecting group and the chlorosulfonyl group in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid makes it a unique and valuable compound. The Boc group provides stability and ease of handling, while the chlorosulfonyl group offers reactivity for further chemical modifications. This combination of features enhances its utility in various scientific and industrial applications.

Properties

Molecular Formula

C14H18ClNO6S

Molecular Weight

363.8 g/mol

IUPAC Name

(2S)-3-(4-chlorosulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18ClNO6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ZFUWZYIIVPPXJY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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